molecular formula C9H11F3N2O2 B2491432 (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate CAS No. 2243513-99-5

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate

Cat. No.: B2491432
CAS No.: 2243513-99-5
M. Wt: 236.194
InChI Key: BLGPRSKPIZDSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate is an organic compound with the molecular formula C7H7F3N2C2H4O2 It is a derivative of pyridine, featuring a trifluoromethyl group at the 2-position and a methanamine group at the 3-position, combined with acetic acid to form an acetate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate typically involves the following steps:

    Formation of (2-(Trifluoromethyl)pyridin-3-yl)methanamine: This can be achieved through the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under reductive amination conditions.

    Acetylation: The resulting (2-(Trifluoromethyl)pyridin-3-yl)methanamine is then reacted with acetic acid or acetic anhydride to form the acetate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Imines, nitriles, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in terms of chemical reactivity and biological activity.

    (3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with different positioning of functional groups, leading to variations in chemical properties and biological activities.

    (2-(Trifluoromethyl)pyridin-4-yl)methanamine: Another positional isomer with distinct reactivity and applications.

Uniqueness

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, while the methanamine group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

acetic acid;[2-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.C2H4O2/c8-7(9,10)6-5(4-11)2-1-3-12-6;1-2(3)4/h1-3H,4,11H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGPRSKPIZDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(N=C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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